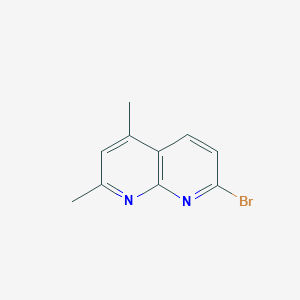

7-Bromo-2,4-dimethyl-1,8-naphthyridine

CAS No.: 610278-90-5

Cat. No.: VC16251254

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610278-90-5 |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 7-bromo-2,4-dimethyl-1,8-naphthyridine |

| Standard InChI | InChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |

| Standard InChI Key | IMBLBCVRDLFUOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=N2)Br)C |

Introduction

Chemical Structure and Molecular Characteristics

The 1,8-naphthyridine scaffold consists of a bicyclic system with nitrogen atoms at the 1st and 8th positions. In 7-bromo-2,4-dimethyl-1,8-naphthyridine, substituents include a bromine atom at position 7 and methyl groups at positions 2 and 4. The molecular structure is validated by spectroscopic data, including -NMR and -NMR, which confirm the positions of the bromine and methyl groups .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.10 g/mol |

| SMILES Notation | Cc1c(C)c2nc(Br)ccn2n1 |

| Topological Polar Surface Area | 25.5 Ų |

The bromine atom introduces electrophilic reactivity, enabling further functionalization via cross-coupling reactions, while the methyl groups enhance steric stability .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 1,8-naphthyridine derivatives typically begins with condensation reactions between aminopyridine precursors and activated carbonyl compounds. For 7-bromo-2,4-dimethyl-1,8-naphthyridine, a plausible route involves:

-

Formation of the Naphthyridine Core: Condensation of 2-amino-4-methylpyridine with a β-ketoester under basic conditions generates the 1,8-naphthyridine skeleton .

-

Bromination: Electrophilic aromatic substitution using bromine () or -bromosuccinimide (NBS) introduces the bromine atom at position 7 .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | β-Ketoester, Piperidine, EtOH | 2,4-Dimethyl-1,8-naphthyridine |

| 2 | NBS, DMF, 80°C | 7-Bromo-2,4-dimethyl-1,8-naphthyridine |

Alternative methods include cyclization of chloronicotinoylacetate derivatives followed by amine-mediated ring closure .

Physicochemical Properties

7-Bromo-2,4-dimethyl-1,8-naphthyridine is a crystalline solid at room temperature. Key properties include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

-

Melting Point: Estimated range: 180–190°C (based on analogs ).

-

Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine moiety.

The bromine atom’s electronegativity () polarizes the aromatic system, enhancing reactivity toward nucleophilic substitution .

Applications in Materials Science

1,8-Naphthyridine derivatives are explored in optoelectronics due to their planar conjugated systems. For example:

-

Organic LEDs: Derivatives emit blue-light (λ<sub>max</sub> ≈ 450 nm) with quantum yields up to 0.45 .

-

Coordination Chemistry: The nitrogen-rich structure chelates transition metals (e.g., Cu(II), Ru(II)) for catalytic applications .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.

-

Catalytic Applications: Development of naphthyridine-metal complexes for asymmetric synthesis.

-

Polymer Integration: Use as a monomer in conductive polymers for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume